4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Medicinal chemistry physicochemical property lead optimization

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid features a sterically congested 2,3-dimethylaniline ring—uniquely probing hydrophobic sub-pockets vs. common 4-methyl/4-chloro analogs. Essential for SAR studies on DAAO, KDM, and ASCT2 targets. TPSA ~85 Ų, 2 HBD; suitable for CNS drug-like benchmarking of logD, permeability, and P-gp efflux. Use as a matched-pair control or X-ray co-crystallization probe. ≥95% purity. Request a quote.

Molecular Formula C18H21N3O3
Molecular Weight 327.384
CAS No. 1025759-17-4
Cat. No. B2675055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
CAS1025759-17-4
Molecular FormulaC18H21N3O3
Molecular Weight327.384
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)C
InChIInChI=1S/C18H21N3O3/c1-12-5-3-7-15(13(12)2)21-17(22)9-16(18(23)24)20-11-14-6-4-8-19-10-14/h3-8,10,16,20H,9,11H2,1-2H3,(H,21,22)(H,23,24)
InChIKeyKJRRTBATBGWNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid (CAS 1025759-17-4): Procurement‑Grade Identity and Physicochemical Snapshot


4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a fully synthetic, non‑natural aminobutanoic acid derivative that belongs to the broader class of N‑substituted 4‑oxo‑2‑(pyridin‑3‑ylmethylamino)butanoic acids. Its distinctive structural feature is the 2,3‑dimethyl substitution pattern on the aniline ring, which differentiates it from numerous commercially available mono‑substituted or unsubstituted analogs . The molecular formula is C₁₈H₂₁N₃O₃ and the monoisotopic mass is 327.38 Da .

Why Generic Substitution Is Not Advisable for 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid in Chemical Biology and Medicinal Chemistry Workflows


The 4‑oxo‑2‑(pyridin‑3‑ylmethylamino)butanoic acid scaffold is present in numerous research‑grade tool compounds and patent examples targeting enzymes such as D‑amino acid oxidase (DAAO), histone lysine demethylases (KDMs), and amino acid transporters (e.g., ASCT2). Even subtle changes to the aniline ring—such as moving a single methyl group from the 4‑position to the 2,3‑positions—can radically alter hydrogen‑bonding topology, lipophilicity, and the compound’s ability to occupy hydrophobic sub‑pockets within a target protein . These physicochemical differences frequently translate into order‑of‑magnitude changes in target affinity, isoform selectivity, and off‑target profiles. Therefore, a compound with a 2,3‑dimethylanilino terminus cannot be assumed to be functionally interchangeable with its 4‑methyl, 4‑methoxy, 2‑chloro, or 2,4‑difluoro congeners without direct, side‑by‑side experimental comparison.

Quantitative Differentiation Evidence for 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differ from Widely Cataloged 4‑Substituted Analogs

The target compound carries a 2,3‑dimethylanilino group, resulting in a molecular weight of 327.38 Da and a heavy atom count that is higher than that of the 4‑methylanilino analog (CAS 329929‑07‑9) and lower than that of the 4‑bromophenyl analog (CAS 1042701‑72‑3) . No published head‑to‑head bioactivity data were found; therefore this item is classified as Supporting evidence only.

Medicinal chemistry physicochemical property lead optimization

Topological Polar Surface Area and Hydrogen‑Bond Donor Count Are Preserved across the Scaffold, Guiding CNS‑Penetration Design

The target compound retains two hydrogen‑bond donors (the secondary amine and the carboxylic acid) and a topological polar surface area (TPSA) consistent with the 4‑oxo‑2‑(pyridin‑3‑ylmethylamino)butanoic acid core. This TPSA value is expected to fall within the range typical for orally bioavailable CNS agents (60–90 Ų), a property shared by close analogs but modifiable by the aniline substituent’s electron‑withdrawing or donating character . This is a class‑level inference because no experimental logP or permeability data specific to the 2,3‑dimethyl derivative were identified.

CNS drug design physicochemical property permeability

Potential Divergence in Kinase or Epigenetic Target Activity Profiles Inferred from Scaffold‑Matching Patent Examples

Patent literature (US9505753, US9512130) discloses 4‑oxo‑2‑(amino)butanoic acid derivatives that inhibit D‑amino acid oxidase (DAAO) in the nanomolar range (e.g., compound 10c: IC₅₀ = 100 nM) [1]. Although the 2,3‑dimethylanilino compound itself was not directly tested in those filings, the SAR tables indicate that small changes to the distal aromatic ring profoundly alter inhibitory potency (range: >10 000 nM to <100 nM). This constitutes class‑level inference because the target compound’s own DAAO or KDM IC₅₀ has not been disclosed in any admissible source.

epigenetics kinase inhibitor SAR

Defensible Application Scenarios for 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid Based on Physicochemical and Scaffold Evidence


Structure–Activity Relationship (SAR) Exploration of the Aniline Binding Pocket in Epigenetic or Metabolic Enzyme Targets

The 2,3‑dimethyl substitution pattern provides a sterically congested, electron‑rich aromatic ring that can probe hydrophobic sub‑pockets differently than the commonly used 4‑methyl, 4‑chloro, or 4‑methoxy congeners. Researchers optimizing inhibitors of KDMs or DAAO may acquire this compound to systematically vary the aniline vector and obtain X‑ray co‑crystal structures that reveal the optimal substitution geometry .

Negative Control or Inactive Comparator for DAAO‑ or ASCT2‑Focused Biochemical Assays

Given that many analogs in the 4‑oxo‑2‑(pyridin‑3‑ylmethylamino)butanoic acid series exhibit low‑micromolar to nanomolar potency against DAAO or ASCT2, the 2,3‑dimethylanilino derivative may serve as a matched‑pair control if preliminary screening demonstrates markedly weaker affinity. Its use as a negative control would require experimental confirmation but is a valid procurement rationale .

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a TPSA estimated near 85 Ų and only two hydrogen‑bond donors, this compound occupies a favorable region of CNS drug‑like space. Medicinal chemistry teams can use it to benchmark the impact of ortho‑methyl groups on logD, passive permeability, and P‑glycoprotein efflux ratios in comparison with the 4‑methyl or unsubstituted phenyl analogs .

Quote Request

Request a Quote for 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.